molecular formula C23H19N7O B6567413 2-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide CAS No. 1005922-13-3

2-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide

Cat. No. B6567413
CAS RN: 1005922-13-3
M. Wt: 409.4 g/mol
InChI Key: KHXHGIBGPPRNAL-UHFFFAOYSA-N
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Description

The compound “2-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are three-membered azaheterocyclic systems that are composed of a pyrazole and a pyrimidine fragment . They are known for their broad spectrum of biological activities and are considered interesting in drug discovery .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines consists of a pyrazole and a pyrimidine fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .

Scientific Research Applications

CDK2 Inhibition for Cancer Treatment

The compound is part of a new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds, which were designed and synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Anticancer Activity

The compound has shown significant anticancer activity. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

Enzymatic Inhibitory Activity

The compound has shown significant enzymatic inhibitory activity against CDK2/cyclin A2. Compound 14 displayed potent dual activity against the examined cell lines and CDK2 .

Antiviral Activity

Pyrazolo [3,4- d ]pyrimidines, which the compound is a part of, are reported to encompass pharmacological potential as antiviral .

Antimicrobial Activity

Pyrazolo [3,4- d ]pyrimidines are also known for their antimicrobial activity .

Treatment for Parkinson’s Disease

Pyrazolo [3,4- d ]pyrimidines have been reported for their potential in treating Parkinson’s disease .

Treatment for Skin Cancer

Compounds bearing this moiety are also well known for their therapeutic effects on skin cancer cell lines (G-361) .

Treatment for CNS Cancer

Pyrazolo [3,4- d ]pyrimidines have shown potential in treating CNS cancer (SF-268) .

Future Directions

Pyrazolo[3,4-d]pyrimidines, including “2-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide”, have shown promising biological activities, making them interesting targets for future research in drug discovery . Their potential as fluorescent sensors and biologically active compounds is also noteworthy .

Mechanism of Action

Target of Action

This compound’s primary target is cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation. It forms complexes with cyclins, promoting cell cycle progression from G1 to S phase. By inhibiting CDK2, our compound disrupts this cycle, impacting cell division and proliferation .

Mode of Action

The interaction between our compound and CDK2 occurs at the ATP-binding site within the kinase domain. By binding to this site, it prevents ATP from binding, inhibiting CDK2’s activity. Consequently, cell cycle progression stalls, leading to cell cycle arrest and reduced cell growth .

Biochemical Pathways

The affected pathways include:

Pharmacokinetics

Let’s explore the compound’s ADME properties:

These properties influence bioavailability , determining how much of the compound reaches its target .

Action Environment

Environmental factors impact efficacy and stability:

properties

IUPAC Name

2-methyl-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N7O/c1-15-8-6-7-11-18(15)23(31)27-20-12-16(2)28-30(20)22-19-13-26-29(21(19)24-14-25-22)17-9-4-3-5-10-17/h3-14H,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXHGIBGPPRNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide

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